

In-depth Technical Guide: Antileishmanial Agent-28 Efficacy Against *Leishmania donovani***

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Compound of Interest

Compound Name: Antileishmanial agent-28

Cat. No.: B3026819

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This technical guide provides a comprehensive overview of the in vitro efficacy of **antileishmanial agent-28**, a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine series, against *Leishmania donovani*, the causative agent of visceral leishmaniasis. This document is intended for researchers, scientists, and drug development professionals working in the field of antiprotozoal drug discovery.

Data Presentation: In Vitro Efficacy of Antileishmanial Agent-28

Antileishmanial agent-28, also identified as compound 12 in the primary literature, has demonstrated potent activity against the intracellular amastigote stage of *L. donovani*. The 50% effective concentration (EC₅₀) values are summarized in the table below. The data also includes the EC₅₀ value against the J774A.1 murine macrophage cell line, which is used to assess the agent's cytotoxicity and determine its selectivity index.

Compound	Target Organism/Cell Line	EC ₅₀ (μM)	Reference
Antileishmanial agent-28 (Compd 12)	<i>Leishmania donovani</i> (intracellular amastigotes)	1.5	[1]
Antileishmanial agent-28 (Compd 12)	J774A.1 (murine macrophages)	18	[1]

Experimental Protocols

The following is a detailed methodology for determining the in vitro antileishmanial activity of compounds against *L. donovani* intracellular amastigotes, based on protocols commonly used for this type of study.

Cell and Parasite Culture

- **Macrophage Culture:** The J774A.1 murine macrophage cell line is maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
- **Leishmania donovani Culture:** *L. donovani* promastigotes are cultured in M199 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 26°C. Stationary phase promastigotes are used for macrophage infection.

Intracellular Amastigote Assay

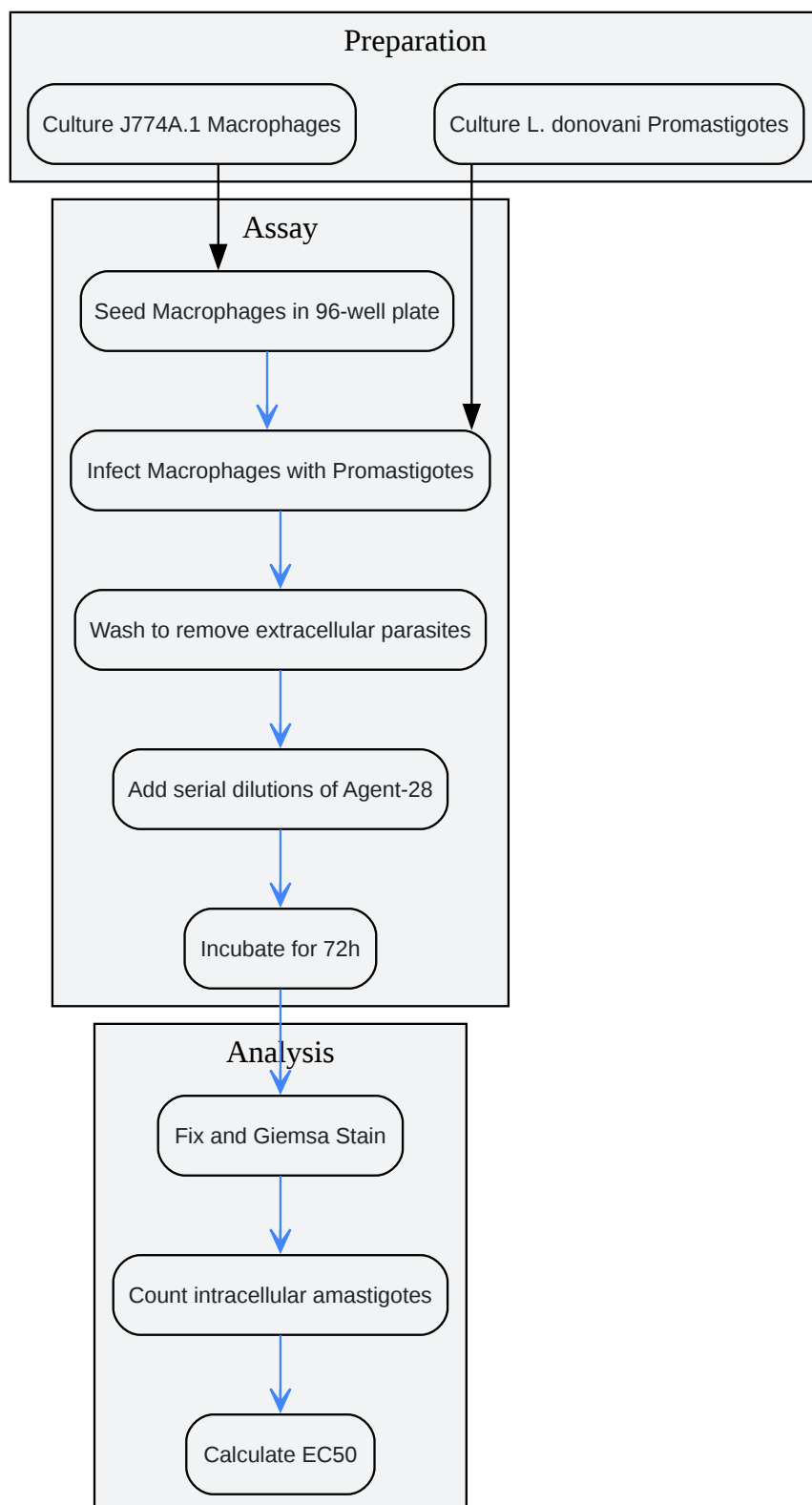
- **Macrophage Seeding:** J774A.1 macrophages are seeded into 96-well plates at a density of 5×10^4 cells per well and allowed to adhere for 24 hours at 37°C with 5% CO₂.
- **Infection:** Adhered macrophages are infected with stationary phase *L. donovani* promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis of the promastigotes.
- **Removal of Extracellular Parasites:** After the 24-hour incubation, the medium is aspirated, and the wells are washed with pre-warmed phosphate-buffered saline (PBS) to remove any non-phagocytosed promastigotes.
- **Compound Addition:** Fresh culture medium containing serial dilutions of the test compound (**antileishmanial agent-28**) is added to the wells. A positive control (e.g., amphotericin B) and a negative control (medium with DMSO, the compound solvent) are also included.
- **Incubation:** The plates are incubated for an additional 72 hours at 37°C with 5% CO₂.
- **Assay Readout:**

- The medium is removed, and the cells are fixed with methanol.
- The fixed cells are stained with Giemsa stain.
- The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.
- The percentage of inhibition is calculated relative to the negative control.
- EC50 Determination: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow for EC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the EC50 value of an antileishmanial agent against intracellular *L. donovani* amastigotes.

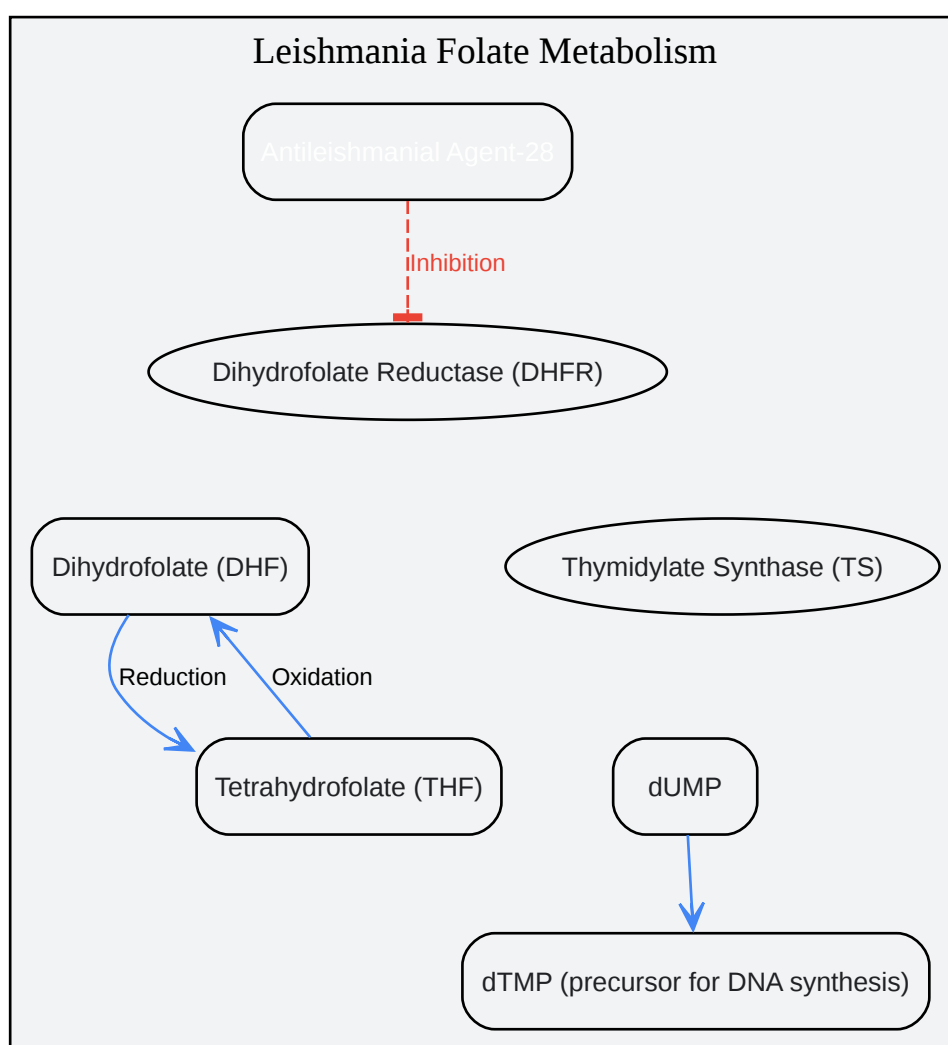


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Caption: Workflow for intracellular amastigote assay.

Proposed Mechanism of Action: Folate Metabolism Inhibition

The N²,N⁴-disubstituted quinazoline-2,4-diamine class of compounds, to which **antileishmanial agent-28** belongs, is hypothesized to exert its antileishmanial effect by inhibiting the folate metabolic pathway in the parasite. Specifically, these compounds may target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.



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Caption: Proposed inhibition of Leishmania folate pathway.

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References

- 1. medchemexpress.com [medchemexpress.com]
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